molecular formula C24H28N2O2 B7755962 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol CAS No. 6150-18-1

1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol

Cat. No.: B7755962
CAS No.: 6150-18-1
M. Wt: 376.5 g/mol
InChI Key: FMGXULXOUJWKBG-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone substituted at position 1 with a diallylamino group and at position 3 with a 2-(4-methoxyphenyl)-1H-indol-1-yl moiety. Limited direct pharmacological data are available, but structural analogs suggest applications in adrenolytic or anticancer research .

Properties

IUPAC Name

1-[bis(prop-2-enyl)amino]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-4-14-25(15-5-2)17-21(27)18-26-23-9-7-6-8-20(23)16-24(26)19-10-12-22(28-3)13-11-19/h4-13,16,21,27H,1-2,14-15,17-18H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGXULXOUJWKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN(CC=C)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402649
Record name F1021-0064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-18-1
Record name F1021-0064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting from readily available precursorsThe final step often involves the addition of the methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The diallylamino group may enhance the compound’s ability to penetrate cell membranes, while the methoxyphenyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Weight Key Features
1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol Diallylamino 2-(4-methoxyphenyl)-1H-indol-1-yl 378.51 (calc.) High flexibility; potential for covalent interactions via allyl groups
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholin-4-ylpropan-2-ol Morpholinyl 5-methyl-2,3-diphenyl-1H-indol-1-yl 454.59 Rigid morpholine ring; enhanced solubility
1-(butylamino)-3-(1H-indol-4-yloxy)propan-2-ol Butylamino 1H-indol-4-yloxy 262.35 Ether linkage; potential β-blocker activity
1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol Methylamino 4-methoxyphenyl 195.26 Simplified structure; high synthetic yield (99%)
1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methylpiperidin-1-yl)propan-2-ol 2-methylpiperidinyl 2-(4-methoxyphenyl)-1H-indol-1-yl 378.51 Bulky piperidine substituent; possible CNS activity

Key Observations :

  • Diallylamino vs. Morpholinyl/Piperidinyl: The diallylamino group (target compound) offers greater conformational flexibility compared to rigid heterocycles like morpholine or piperidine, which may influence receptor binding kinetics .
  • 4-Methoxyphenylindole vs.
  • Synthetic Accessibility: The methylamino derivative achieves a 99% yield, suggesting simpler synthesis than the target compound, which may require multi-step allylation and indole functionalization.

Stereochemical Considerations

Enantiomers of aminopropanol derivatives often exhibit divergent biological activities. For example, Groszek et al. (2009) reported that (R)-enantiomers of adrenolytic compounds show higher receptor affinity than (S)-forms . The target compound’s chiral center at propan-2-ol necessitates enantiomeric resolution for optimal efficacy.

Biological Activity

1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Structure

The compound features a unique structure that combines an indole moiety with a diallylamino group and a methoxyphenyl group. This structural diversity may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. The final step often includes the addition of the methoxyphenyl group under specific reaction conditions, which may involve bases and suitable solvents to achieve optimal yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The indole moiety is known to interact with numerous receptors, potentially modulating their activity. The diallylamino group enhances cell membrane penetration, while the methoxyphenyl group can influence binding affinity and selectivity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results suggest it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Methoxyphenyl)propan-2-olLacks indole and diallylamino groupsLimited antimicrobial activity
1-[(4-Methoxyphenyl)methyl]amino-2-propanolSimilar backbone but different substitutionModerate anticancer properties

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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